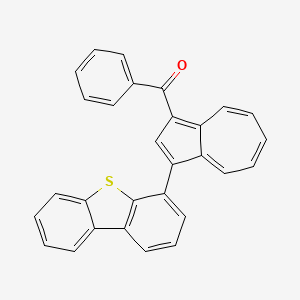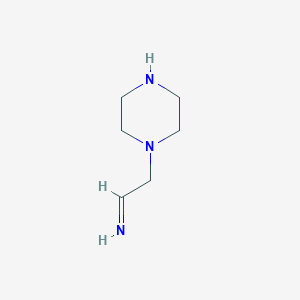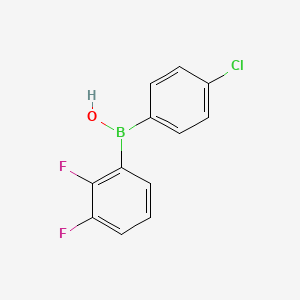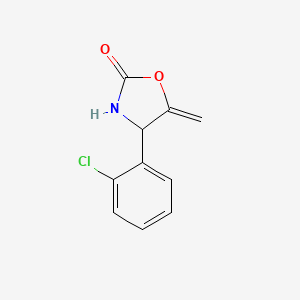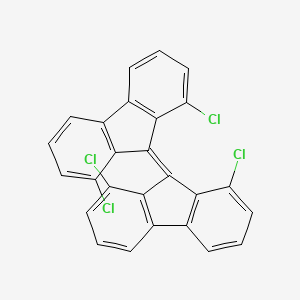
1,8-Dichloro-9-(1,8-dichloro-9H-fluoren-9-ylidene)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dichloro-9-(1,8-dichloro-9H-fluoren-9-ylidene)-9H-fluorene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes multiple chlorine atoms and a fluorenylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dichloro-9-(1,8-dichloro-9H-fluoren-9-ylidene)-9H-fluorene typically involves multi-step organic reactions. One common method includes the chlorination of fluorene derivatives under controlled conditions. The reaction may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dichloro-9-(1,8-dichloro-9H-fluoren-9-ylidene)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrofluorene derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1,8-Dichloro-9-(1,8-dichloro-9H-fluoren-9-ylidene)-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which 1,8-Dichloro-9-(1,8-dichloro-9H-fluoren-9-ylidene)-9H-fluorene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the fluorenylidene group can influence the compound’s reactivity and binding affinity. Pathways involved may include electron transfer processes and covalent bonding with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Fluorene: A simpler polycyclic aromatic hydrocarbon without chlorine atoms.
9,9’-Bifluorene: A related compound with a similar structure but lacking chlorine atoms.
Dichlorofluorene: A compound with chlorine atoms but different substitution patterns.
Uniqueness
1,8-Dichloro-9-(1,8-dichloro-9H-fluoren-9-ylidene)-9H-fluorene is unique due to its specific substitution pattern and the presence of multiple chlorine atoms
Propiedades
Número CAS |
917949-68-9 |
|---|---|
Fórmula molecular |
C26H12Cl4 |
Peso molecular |
466.2 g/mol |
Nombre IUPAC |
1,8-dichloro-9-(1,8-dichlorofluoren-9-ylidene)fluorene |
InChI |
InChI=1S/C26H12Cl4/c27-17-9-1-5-13-14-6-2-10-18(28)22(14)25(21(13)17)26-23-15(7-3-11-19(23)29)16-8-4-12-20(30)24(16)26/h1-12H |
Clave InChI |
SDXJEWQTYIHXSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)C(=C3C4=C(C=CC=C4Cl)C5=C3C(=CC=C5)Cl)C6=C2C=CC=C6Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)

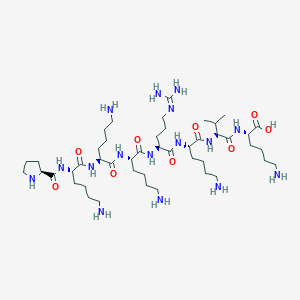
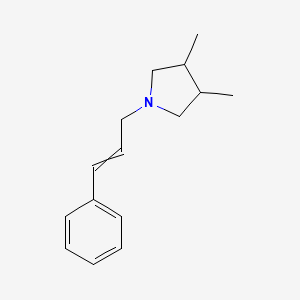
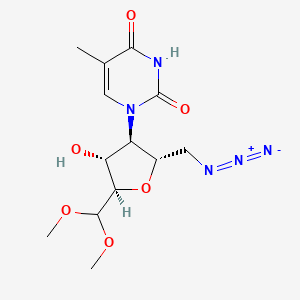
![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)

![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)
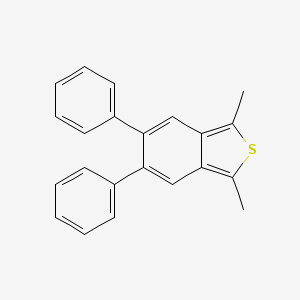
![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)
